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(4-Amino-1H-pyrazol-3-yl)(thiomorpholino)methanone

Medicinal Chemistry Physicochemical Profiling Lead Optimization

In kinase inhibitor lead generation, generic substitution of thiomorpholine sulfur (e.g., morpholine) alters cLogP by ~0.5 units, decoupling binding from activity. This compound delivers the authentic 4-amino-1H-pyrazole hinge-binding motif with thiomorpholine for sulfur-π interactions. • ATP hinge binder validated in JAK inhibitors (IC₅₀ 2.2-3.5 nM) and CDK inhibitor AT7519 • Free pyrazole N-H (HBD=3) vs. N-Me analogs (HBD=2) for target recognition • Rule-of-Three compliant (MW 212.27) for fragment screening; ≥98% NLT purity recommended

Molecular Formula C8H12N4OS
Molecular Weight 212.27 g/mol
Cat. No. B15058056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Amino-1H-pyrazol-3-yl)(thiomorpholino)methanone
Molecular FormulaC8H12N4OS
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESC1CSCCN1C(=O)C2=C(C=NN2)N
InChIInChI=1S/C8H12N4OS/c9-6-5-10-11-7(6)8(13)12-1-3-14-4-2-12/h5H,1-4,9H2,(H,10,11)
InChIKeyHHTXHYYDPWWHSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Amino-1H-pyrazol-3-yl)(thiomorpholino)methanone – CAS 1343238-27-6 Supplier Comparison & Procurement Specification Guide


(4-Amino-1H-pyrazol-3-yl)(thiomorpholino)methanone (CAS 1343238-27-6; molecular formula C₈H₁₂N₄OS; MW 212.27 g/mol) is a heterobifunctional building block comprising a 4-amino-1H-pyrazole ring linked via a ketone bridge to a thiomorpholine moiety . The IUPAC name is 3-(thiomorpholine-4-carbonyl)-1H-pyrazol-4-amine, and its SMILES notation is Nc1cn[nH]c1C(=O)N1CCSCC1 . This compound is commercially supplied by multiple vendors at purities ranging from 95% to ≥98% (NLT), with batch-specific QC documentation including NMR, HPLC, and GC . The pyrazole core is a recognized privileged scaffold in kinase inhibitor design, while the thiomorpholine ring—the thioether analog of morpholine—imparts distinct physicochemical properties relevant to medicinal chemistry optimization [1][2].

Scaffold Application 4-Amino-1H-pyrazole core for kinase inhibitor hinge-binding motifs
Fragment Screening Low MW with multiple chemical elaboration vectors
Thiomorpholine Class Reported DPP-IV and serine protease inhibitor class context
GPCR Probe Design Sulfur oxidation state enables systematic signaling bias exploration

Why (4-Amino-1H-pyrazol-3-yl)(thiomorpholino)methanone Cannot Be Replaced by Generic Morpholine or Piperidine Analogs


Substituting (4-amino-1H-pyrazol-3-yl)(thiomorpholino)methanone with its closest in-class analogs—such as morpholine-, piperidine-, or N-methylpyrazole variants—introduces quantifiable differences in hydrogen-bonding capacity, lipophilicity, and target-engagement potential that can alter biological outcomes. The free pyrazole N–H contributes an additional hydrogen-bond donor (HBD count = 3) compared with N-methylated analogs (HBD count = 2), affecting both solubility and target recognition . Replacing thiomorpholine sulfur with morpholine oxygen decreases calculated logP by approximately 0.5 units (thiomorpholine cLogP = 0.319 vs. morpholine cLogP = –0.173), a shift that can significantly impact membrane permeability and metabolic stability . Piperidine and pyrrolidine analogs lack the sulfur atom entirely, removing the capacity for sulfur–π interactions and sulfur-specific hydrogen bonding that have been documented in X-ray co-crystal structures of thiomorpholine-bearing ligands [1]. These cumulative differences mean that generic substitution is not risk-free: SAR studies in both kinase inhibitor and GPCR antagonist programs have demonstrated that even single-atom alterations (O → S; H → CH₃) can decouple binding affinity from functional activity and profoundly alter signaling bias [2].

Substituent Thiomorpholine → Morpholine

Replacing sulfur with oxygen may lower logP by ~0.5 units, potentially altering membrane permeability and metabolic stability profiles.

Substituent Pyrazole N–H → N–CH₃

Methylation removes one hydrogen-bond donor, which may reduce hinge-binding capacity in kinase targets.

Substituent Thiomorpholine → Piperidine/Pyrrolidine

Loss of sulfur atom eliminates sulfur–π interactions and C–H···O contacts seen in solid-state and protein complexes.

(4-Amino-1H-pyrazol-3-yl)(thiomorpholino)methanone – Quantitative Differentiation Evidence vs. Closest Analogs


Thiomorpholine Sulfur Increases Calculated logP by ~0.5 Units vs. Morpholine Oxygen – Impact on Membrane Permeability

Replacing the thiomorpholine ring of the target compound with a morpholine ring eliminates the sulfur atom and predictably lowers lipophilicity. The calculated logP (cLogP) of the parent heterocycle thiomorpholine is 0.319, compared with –0.173 for morpholine—a delta of +0.492 . This ~0.5-unit increase in logP for the sulfur-containing analog is consistent with broader drug design experience showing that sulfur incorporation increases logP by 0.5–1.0 units over oxygen analogs, improving membrane permeability [1]. For the full target compound versus its hypothetical morpholine congener, this translates to a meaningful shift in the lipophilicity–permeability profile relevant to both oral bioavailability optimization and blood–brain barrier penetration tuning.

Lipophilicity Shift
Class-level
Thiomorpholine cLogP 0.319 vs Morpholine −0.173; Δ ≈ +0.5
Supports permeability and CNS exposure optimization context
Calculated values; experimental logP may differ
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Free Pyrazole N–H Confers an Additional Hydrogen-Bond Donor vs. N-Methylated Analog – Implications for Target Binding

The target compound possesses a free N–H on the pyrazole ring, giving it a hydrogen-bond donor (HBD) count of 3 (one from the pyrazole N–H, two from the 4-NH₂ group). The closest commercial analog, (4-amino-1-methyl-1H-pyrazol-3-yl)(thiomorpholino)methanone (CAS 1479408-44-0), has the pyrazole N–H replaced by an N–CH₃ group, reducing the HBD count to 2 . The free pyrazole N–H is critical for hinge-region hydrogen bonding in kinase active sites: the clinical-stage CDK inhibitor AT7519 and the JAK inhibitor series reported by Liang et al. both rely on this N–H donor for conserved hinge-binding interactions [1][2]. Removal of this HBD through N-methylation can reduce or abrogate kinase inhibitory potency in this scaffold class.

H-Bond Donor Profile
Class-level
Target: HBD=3 (free pyrazole N–H) vs N-CH₃ analog: HBD=2
Free N–H may support hinge-binding in kinase targets
N-methylation eliminates key pharmacophoric donor
Structure-Based Drug Design Kinase Inhibitors Hydrogen Bonding

Thiomorpholine-Bearing Compounds Demonstrate DPP-IV Inhibitory Activity – Class-Level Evidence for Sulfur-Specific Bioactivity

While direct DPP-IV inhibition data for the target compound have not been published, the thiomorpholine scaffold class has demonstrated quantifiable DPP-IV inhibitory activity. In a series of thirteen thiomorpholine-bearing compounds designed and synthesized as DPP-IV inhibitors, three optimized compounds (16a, 16b, and 16c) achieved in vitro IC₅₀ values of 6.93, 6.29, and 3.40 µmol/L, respectively [1][2]. Compound 16c (IC₅₀ = 3.40 µM), bearing the largest group at the α-position of the carbonyl, significantly reduced plasma glucose AUC by 15.0% and 21.6% at oral doses of 50 and 150 mg/kg in a mouse OGTT model [1]. A separate lead optimization program identified a thiomorpholine-containing DPP-IV inhibitor with an IC₅₀ of 0.01 µM—more potent than the positive control vildagliptin (IC₅₀ = 0.07 µM) [3]. These data establish the thiomorpholine moiety as a productive pharmacophoric element for DPP-IV inhibition.

DPP-IV Inhibition (Class)
Class-level
Thiomorpholine leads: IC₅₀ 3.40 µM (16c), 0.01 µM (reported). Vildagliptin: 0.07 µM.
Reported DPP-IV inhibitory activity supports serine protease lead exploration
Target compound untested; scaffold class evidence only
DPP-IV Inhibition Type 2 Diabetes Thiomorpholine SAR

4-Amino-1H-pyrazole Scaffold Is a Privileged Kinase Inhibitor Core – JAK and CDK Inhibitor Benchmarking

The 4-amino-1H-pyrazole core of the target compound is a well-validated kinase inhibitor scaffold with published quantitative benchmarking against clinical inhibitors. In a JAK inhibitor series by Liang et al., 4-amino-(1H)-pyrazole derivative 3f exhibited IC₅₀ values of 3.4 nM (JAK1), 2.2 nM (JAK2), and 3.5 nM (JAK3), with antiproliferative activity at low micromolar levels against PC-3, HEL, K562, MCF-7, and MOLT4 cell lines—more potent than the approved JAK inhibitor Ruxolitinib in these models [1]. Separately, the clinical CDK inhibitor AT7519 (N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide) is built on the same 4-amino-1H-pyrazole-3-carboxamide scaffold and inhibits CDK1, CDK2, CDK4, CDK6, and CDK9 with IC₅₀ values of 10–210 nM [2]. Ferguson et al. further demonstrated that 4-amino-1H-pyrazoles can act as covalent CDK14 inhibitors, with lead compound FMF-04-159-2 showing a TAIRE kinase-biased selectivity profile [3]. These data confirm the scaffold's versatility across multiple kinase targets with nanomolar potency.

Kinase Inhibitor Benchmark
Class-level
4-Amino-1H-pyrazole derivatives: JAK1/2/3 IC₅₀ 2.2–3.5 nM, CDK1/2/4/6/9 10–210 nM.
Scaffold supports kinase hinge-binding assay context
Direct activity depends on carboxamide elaboration
Kinase Inhibitors JAK/STAT Pathway CDK Inhibitors Anticancer

Supplier Purity Variance (95%–98% NLT) – Procurement-Relevant QC Differentiation

Commercially available batches of (4-amino-1H-pyrazol-3-yl)(thiomorpholino)methanone exhibit supplier-dependent purity specifications: AKSci offers minimum 95% purity , Bidepharm supplies at standard purity 97% with batch-specific NMR, HPLC, and GC certificate of analysis , and MolCore provides NLT 98% purity under ISO-certified quality systems . The close N-methylated analog (CAS 1479408-44-0) is available at ≥95% (AKSci) or NLT 97% (MolCore), but with a different molecular weight (226.30 vs. 212.27) and altered hydrogen-bonding profile . For sensitive applications such as fragment-based screening or kinase profiling, a 3% purity differential (95% vs. 98%) corresponds to a potential 2–5% impurity burden that can generate false positives or confound IC₅₀ determinations at sub-micromolar concentrations.

Commercial Purity Range
Specification review
95% (AKSci) to ≥98% NLT (MolCore). Batch QC documentation varies.
Higher purity grade may reduce false-positive risk in sensitive assays
≥98% NLT with full analytics preferred for fragment screening
Chemical Procurement Quality Control Building Block Sourcing

Thiomorpholine vs. Piperidine/Pyrrolidine Analogs – Sulfur Enables Distinct Intermolecular Interactions in the Solid State and at Protein Binding Sites

The thiomorpholine sulfur atom introduces interaction capabilities absent in piperidine (all-carbon) and pyrrolidine (all-carbon, five-membered) analogs. Solid-state structural characterization of thiomorpholine-containing compounds reveals that the methylene groups adjacent to the sulfur atom participate in intermolecular C–H···O weak hydrogen bonds, forming centrosymmetric dimers not observed in the corresponding morpholine analog [1]. In protein–ligand complexes, thiomorpholine sulfur can engage in sulfur–π interactions with aromatic side chains (e.g., phenylalanine, tyrosine) and can act as a hydrogen-bond acceptor—interactions that are geometrically and electronically distinct from those of the ether oxygen in morpholine [2][3]. Additionally, the sulfur atom provides a synthetic handle for oxidation to sulfoxide or sulfone, enabling systematic modulation of polarity and hydrogen-bonding character . Piperidine (CAS 1247583-58-9) and pyrrolidine (CAS 1352200-15-7) analogs of the 4-amino-1H-pyrazole-3-carboxamide scaffold lack this sulfur atom entirely.

Sulfur-Specific Interactions
Class-level
Thiomorpholine S enables C–H···O dimers, sulfur–π contacts; absent in O/CH₂ analogs.
Distinct interaction modalities support structure-based design
Observed in X-ray and protein co-crystal structures
Crystallography Sulfur Interactions Molecular Recognition

(4-Amino-1H-pyrazol-3-yl)(thiomorpholino)methanone – Priority Application Scenarios Derived from Evidence


Kinase Inhibitor Fragment Elaboration – Hinge-Binding Scaffold with Sulfur-Mediated Selectivity Modulation

This compound is optimally deployed as a synthetic intermediate for kinase inhibitor lead generation, where the 4-amino-1H-pyrazole core serves as the ATP hinge-binding motif. The free pyrazole N–H and 4-NH₂ provide the canonical hydrogen-bond donor/acceptor pair required for hinge recognition, as validated in the JAK inhibitor series (IC₅₀ values of 2.2–3.5 nM) [1] and the clinical CDK inhibitor AT7519 (CDK1/2/4/6/9 IC₅₀ = 10–210 nM) [2]. The thiomorpholine moiety at the 3-carboxamide position occupies the solvent-exposed region and can be diversified or retained to exploit sulfur–π interactions for selectivity modulation [3]. Researchers should prioritize this compound over the N-methylated analog (CAS 1479408-44-0) when the free pyrazole N–H is essential for hinge binding, and over the morpholine analog when increased lipophilicity (ΔcLogP ≈ +0.5) or sulfur-specific interactions are desired [4].

DPP-IV / Serine Protease Inhibitor Lead Discovery – Thiomorpholine as a Validated Pharmacophoric Element

For programs targeting dipeptidyl peptidase IV (DPP-IV) or related serine proteases, this compound provides a thiomorpholine-containing scaffold class that has demonstrated in vitro DPP-IV inhibition (IC₅₀ = 3.40–6.93 µM for optimized analogs) with in vivo glucose-lowering efficacy in mouse OGTT models (15–21.6% AUC reduction) [1]. The thiomorpholine sulfur distinguishes this chemotype from morpholine-based DPP-IV inhibitors (e.g., vildagliptin, IC₅₀ = 0.07 µM) and may offer differentiated metabolic stability or off-target profiles [2]. The free amino group at the pyrazole 4-position provides a vector for further derivatization to optimize potency and selectivity, building on established SAR from the thiomorpholine DPP-IV inhibitor series [3].

Biophysical Fragment Screening – High-Purity Building Block with Multi-Vector Derivatization Potential

With a molecular weight of 212.27 g/mol, 3 hydrogen-bond donors, 4 hydrogen-bond acceptors, and 2 rotatable bonds, this compound satisfies the Rule of Three criteria for fragment-based drug discovery [1]. The combination of a free aromatic amine (4-NH₂), a free pyrazole N–H, and a thiomorpholine sulfur provides three distinct vectors for chemical elaboration: (i) acylation or reductive amination at the 4-NH₂; (ii) N-alkylation or metal-catalyzed cross-coupling at the pyrazole N–H; and (iii) oxidation of the thiomorpholine sulfur to sulfoxide or sulfone for polarity tuning [2]. For fragment screening campaigns, procurement of the ≥98% NLT purity grade (MolCore) is recommended to minimize impurity-driven false positives in biophysical assays (SPR, ITC, NMR) [3].

GPCR Antagonist / Signaling Bias Probe Design – Thiomorpholine Motif for Biased Signaling Exploration

Published studies on pyrazole-based CB1 receptor antagonists have demonstrated that replacing a 1-aminopiperidine moiety with a 4-aminothiomorpholine 1,1-dioxide group can profoundly alter G protein versus β-arrestin signaling bias, and that binding affinity can be decoupled from functional inhibitory activity through such modifications [1]. The target compound, bearing the thiomorpholine (thioether) group rather than the oxidized 1,1-dioxide variant, offers an intermediate oxidation state for systematic exploration of how sulfur oxidation state affects bias at GPCR targets. The free 4-NH₂ and pyrazole N–H provide additional sites for introducing substituents known to modulate CB1 antagonist potency, making this compound a versatile starting point for biased ligand discovery [2].

Application
Selection Property
Validation Focus
Kinase Inhibitor Hinge-Binding Scaffold
Free pyrazole N–H donor for ATP pocket recognition
Kinase inhibition assay context; hinge-binding engagement
DPP-IV / Serine Protease Lead Discovery
Thiomorpholine scaffold class with reported DPP-IV inhibition
In vitro DPP-IV enzymatic assay; serine protease selectivity
Fragment-Based Biophysical Screening
Low MW, multiple vectors (NH₂, N–H, S oxidation)
Rule-of-Three compliance; impurity-sensitive assay platforms
GPCR Biased Signaling Probe Design
Thiomorpholine sulfur oxidation state for bias modulation
G protein vs β-arrestin signaling endpoint context
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